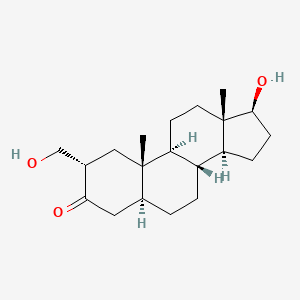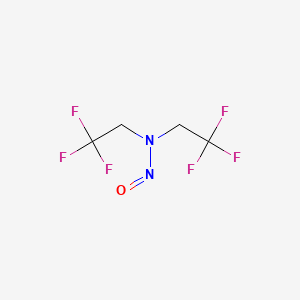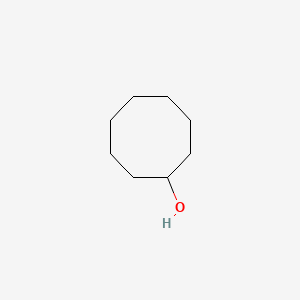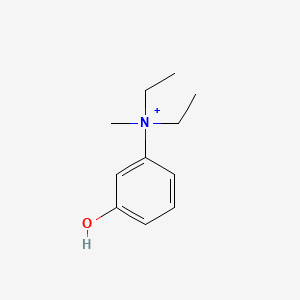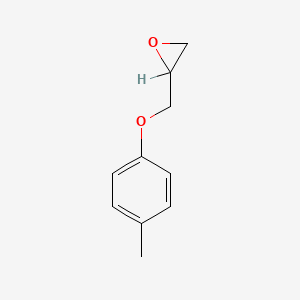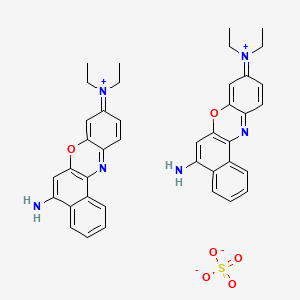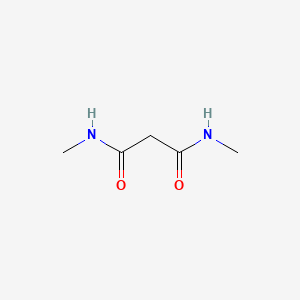
N,N'-Dimethylmalonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethylmalonamide is a chemical compound with the molecular formula C5H10N2O2 . It has an average mass of 130.145 Da and a monoisotopic mass of 130.074234 Da . It contains a total of 19 atoms; 10 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of N,N’-Dimethylmalonamide involves the condensation of primary amine with N,N-dimethylacetamide dimethyl acetal . The solvent extraction of actinides including Am III and Cm III together with some trivalent lanthanides from nitric acid solutions by two newly synthesized malonamides, N,N′-dimethyl-N,N′-diphenyltetradecylmalonamide (dmptdma) and N,N′-dicyclohexyl-N,N′-dimethyltetradecylmalonamide (dcmtdma) has been investigated .Molecular Structure Analysis
The molecular structure of N,N’-Dimethylmalonamide consists of a carbon backbone with two nitrogen atoms and two oxygen atoms . The carbonyl oxygens lie cis to each other suggesting that it is the cis form which is involved in extraction .Chemical Reactions Analysis
The solvent extraction of metal ions from nitric acid solution using N,N’-Dimethylmalonamide has been studied . For low nitric acid concentrations (up to 1 mol dm -3), a co-ordinative mechanism dominates for the extraction of metal cations, whereas at higher nitric acid concentrations (1–14 mol dm -3), an ion-pair mechanism involving the mono- or di-protonated malonamide and the metal anions [M (NO 3) 4] - or [M (NO 3) 5] 2- is more important .Physical And Chemical Properties Analysis
N,N’-Dimethylmalonamide has a molecular formula of C5H10N2O2, an average mass of 130.145 Da, and a monoisotopic mass of 130.074234 Da . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Safety And Hazards
The safety data sheet for a similar compound, 2,2-Dimethylmalonamide, indicates that it is a combustible liquid and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
The future directions of N,N’-Dimethylmalonamide research could involve further investigation into its extraction mechanisms and potential applications in the extraction of metal ions from nitric acid solutions . Additionally, the development of structure–function relationships between material properties and biological performance could be an area of future research .
Eigenschaften
CAS-Nummer |
2090-18-8 |
|---|---|
Produktname |
N,N'-Dimethylmalonamide |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
InChI-Schlüssel |
ZWXJWAPTSTYSAH-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC(=O)NC |
Kanonische SMILES |
CNC(=O)CC(=O)NC |
Andere CAS-Nummern |
2090-18-8 |
Synonyme |
N,N'-dimethylmalonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



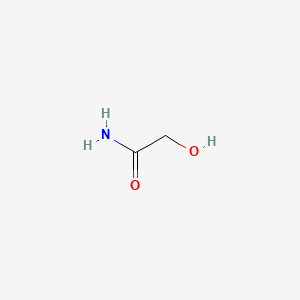
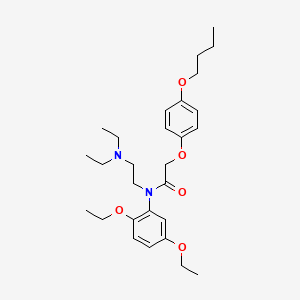
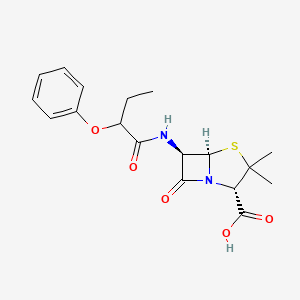
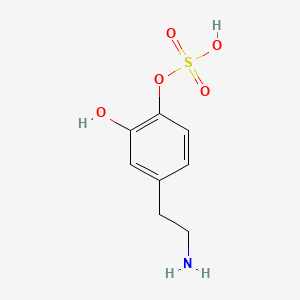
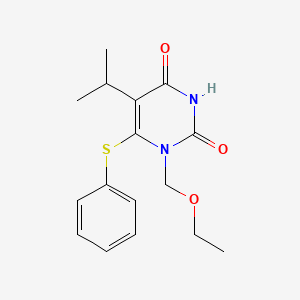
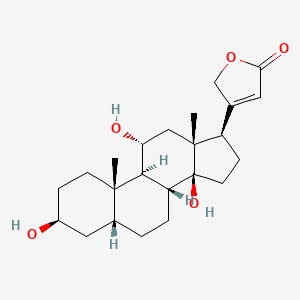
![3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1193909.png)
